N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide
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Description
The compound “N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide” is a chemical compound with potential for scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Scientific Research Applications
Cellular Permeability and DNA Binding
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide, due to its structural similarities with pyrrole-imidazole (Py-Im) polyamides, may share their ability to specifically bind to DNA sequences. Py-Im polyamides demonstrate size-dependent cellular permeability, with modifications in linker structures, such as substituting the conventional beta-alanine-3,3'-diamino-N-methyldipropylamine (betaDa) linker with a short ethylene diamine (Et) linker, significantly enhancing their ability to penetrate cells (Liu & Kodadek, 2009). Furthermore, synthetic analogs incorporating N-methylimidazole into the heterocyclic core bind to G/C rich DNA sequences with high specificity, suggesting potential applications in gene expression control (Chavda et al., 2010).
Metabolism and Modification Strategies
The rapid metabolism of compounds with imidazo[1,2-a]pyrimidine moieties by aldehyde oxidase (AO) poses challenges for their therapeutic application. Research into N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide highlighted strategies to mitigate AO-mediated oxidation. Altering the heterocycle or blocking the reactive site significantly reduces AO metabolism, indicating potential pathways to stabilize similar compounds for medical use (Linton et al., 2011).
Anticancer and Anti-Inflammatory Properties
Novel pyrazolopyrimidines derivatives, including structures related to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, through their unique structural attributes, showcase potential as medicinal agents for cancer treatment and as inhibitors of inflammatory pathways (Rahmouni et al., 2016).
Gene Therapy Applications
The ability of Py-Im polyamides to bind specific DNA sequences makes them promising candidates for gene therapy. A sensitive method for the determination and quantification of Py-Im polyamide in rat plasma has been developed, facilitating the investigation of their pharmacokinetics and potential therapeutic applications (Nagashima et al., 2009).
properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-13-20-8-9-26(13)18-10-17(24-12-25-18)21-6-7-22-19(27)15-11-23-16-5-3-2-4-14(15)16/h2-5,8-12,23H,6-7H2,1H3,(H,22,27)(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKXDDRYPYFMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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